REACTION_CXSMILES
|
C[O:2][C:3]1[CH:13]=[CH:12][C:6]2[N:7]=[C:8]([C:10]#[N:11])[S:9][C:5]=2[CH:4]=1.Cl.[NH+]1C=CC=CC=1>>[OH:2][C:3]1[CH:13]=[CH:12][C:6]2[N:7]=[C:8]([C:10]#[N:11])[S:9][C:5]=2[CH:4]=1 |f:1.2|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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COC1=CC2=C(N=C(S2)C#N)C=C1
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Name
|
pyridinium hydrochloride
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
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Control Type
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UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 190° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of reaction, it
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
to obtain a yellow solid
|
Type
|
CUSTOM
|
Details
|
This solid was purified by flash chromatography (silica gel, methylene chloride/ethyl acetate=25/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(N=C(S2)C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |